(S)-Methyl 2-amino-2-(biphenyl-4-YL)propanoate
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Overview
Description
Methyl-2-(S)-biphenyl-2-aminopropionate is a chiral compound that has garnered significant interest in various fields of science due to its unique structural properties and potential applications. This compound is characterized by the presence of a biphenyl group attached to an aminopropionate moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl-2-(S)-biphenyl-2-aminopropionate typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl-2-carboxylic acid and (S)-alanine methyl ester.
Coupling Reaction: The carboxylic acid group of biphenyl-2-carboxylic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of Amide Bond: The activated carboxylic acid reacts with the amino group of (S)-alanine methyl ester to form the desired amide bond, resulting in the formation of methyl-2-(S)-biphenyl-2-aminopropionate.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of methyl-2-(S)-biphenyl-2-aminopropionate may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the coupling reaction under controlled conditions.
Automated Systems: Employing automated systems for the addition of reagents and monitoring of reaction parameters to ensure consistency and efficiency.
Purification Techniques: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl-2-(S)-biphenyl-2-aminopropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl-2-(S)-biphenyl-2-aminopropionate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl-2-(S)-biphenyl-2-aminopropionate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, potentially affecting cellular processes such as metabolism, proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Methyl-2-®-biphenyl-2-aminopropionate: The enantiomer of the compound with different stereochemistry.
Biphenyl-2-carboxylic acid derivatives: Compounds with similar biphenyl structures but different functional groups.
Aminopropionate derivatives: Compounds with similar aminopropionate moieties but different aromatic groups.
Uniqueness
Methyl-2-(S)-biphenyl-2-aminopropionate is unique due to its specific chiral configuration and the combination of biphenyl and aminopropionate groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17NO2 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
methyl (2S)-2-amino-2-(4-phenylphenyl)propanoate |
InChI |
InChI=1S/C16H17NO2/c1-16(17,15(18)19-2)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,17H2,1-2H3/t16-/m0/s1 |
InChI Key |
AHFZSKZERMZPLI-INIZCTEOSA-N |
Isomeric SMILES |
C[C@](C1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)OC)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)OC)N |
Origin of Product |
United States |
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